molecular formula C15H12N4O3S B12725327 Ethanethioic acid, ((4-nitrophenyl)amino)-, S-1H-benzimidazol-2-yl ester CAS No. 83408-85-9

Ethanethioic acid, ((4-nitrophenyl)amino)-, S-1H-benzimidazol-2-yl ester

Katalognummer: B12725327
CAS-Nummer: 83408-85-9
Molekulargewicht: 328.3 g/mol
InChI-Schlüssel: NSDXOTRZOSYAAS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethanethioic acid, ((4-nitrophenyl)amino)-, S-1H-benzimidazol-2-yl ester is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzimidazole ring, a nitrophenyl group, and an ethanethioic acid ester, making it a subject of interest in chemical research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethanethioic acid, ((4-nitrophenyl)amino)-, S-1H-benzimidazol-2-yl ester typically involves the following steps:

    Formation of Benzimidazole Ring: The benzimidazole ring is synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Introduction of Nitrophenyl Group: The nitrophenyl group is introduced via nitration reactions, where a nitro group is added to a phenyl ring using a mixture of concentrated nitric and sulfuric acids.

    Esterification: The final step involves the esterification of ethanethioic acid with the benzimidazole derivative, using reagents like thionyl chloride or dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

Ethanethioic acid, ((4-nitrophenyl)amino)-, S-1H-benzimidazol-2-yl ester can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of new esters or amides.

Wissenschaftliche Forschungsanwendungen

Ethanethioic acid, ((4-nitrophenyl)amino)-, S-1H-benzimidazol-2-yl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of ethanethioic acid, ((4-nitrophenyl)amino)-, S-1H-benzimidazol-2-yl ester involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the benzimidazole ring can interact with biological macromolecules such as proteins and nucleic acids. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Ethanethioic acid, ((4-nitrophenyl)amino)-, S-1H-benzimidazol-1-yl ester: Similar structure but with a different position of the ester group.

    Ethanethioic acid, ((4-nitrophenyl)amino)-, S-1H-benzimidazol-3-yl ester: Similar structure but with a different position of the ester group.

    Ethanethioic acid, ((4-nitrophenyl)amino)-, S-1H-benzimidazol-4-yl ester: Similar structure but with a different position of the ester group.

Uniqueness

Ethanethioic acid, ((4-nitrophenyl)amino)-, S-1H-benzimidazol-2-yl ester is unique due to its specific ester position, which can influence its reactivity and interactions with other molecules. This uniqueness can result in distinct chemical and biological properties, making it a valuable compound for research and applications.

Eigenschaften

CAS-Nummer

83408-85-9

Molekularformel

C15H12N4O3S

Molekulargewicht

328.3 g/mol

IUPAC-Name

S-(1H-benzimidazol-2-yl) 2-(4-nitroanilino)ethanethioate

InChI

InChI=1S/C15H12N4O3S/c20-14(9-16-10-5-7-11(8-6-10)19(21)22)23-15-17-12-3-1-2-4-13(12)18-15/h1-8,16H,9H2,(H,17,18)

InChI-Schlüssel

NSDXOTRZOSYAAS-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)NC(=N2)SC(=O)CNC3=CC=C(C=C3)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.